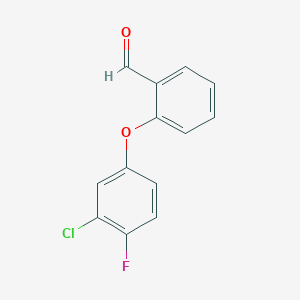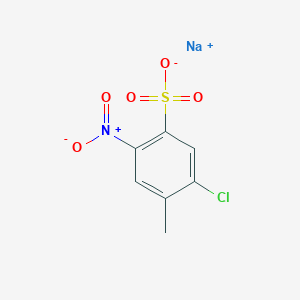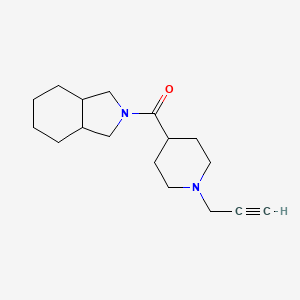![molecular formula C10H12F6N2O B3008348 3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856027-37-6](/img/structure/B3008348.png)
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of TFP is not well understood. However, it is believed that TFP acts as a nucleophile and forms covalent bonds with various biological molecules, including proteins and nucleic acids. This covalent modification alters the structure and function of these molecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. TFP has also been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. In addition, TFP has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
TFP has several advantages for lab experiments. It is readily available, easy to handle, and has good stability. TFP is also highly reactive, making it an excellent building block for the synthesis of various compounds. However, TFP has some limitations. It is highly toxic and can pose a risk to researchers if not handled properly. In addition, TFP is expensive, which can limit its use in some experiments.
Orientations Futures
TFP has shown promising potential for various applications in scientific research. Some future directions for TFP research include:
1. Development of new drugs: TFP can be used as a building block for the synthesis of new drugs with improved efficacy and reduced side effects.
2. Agrochemicals: TFP can be used in the development of new agrochemicals with improved properties, including increased resistance to pests and diseases.
3. Materials: TFP can be used in the synthesis of new materials with improved properties, including increased strength, durability, and resistance to corrosion.
4. Fluorinated pyrazoles: Further research can be done on the biological activities of fluorinated pyrazoles synthesized using TFP as a building block.
Conclusion:
In conclusion, TFP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP has been widely used in the development of new drugs, agrochemicals, and materials. It has several biochemical and physiological effects and has shown promising potential for various applications in scientific research. However, TFP is highly toxic and can pose a risk to researchers if not handled properly. Further research is needed to fully understand the mechanism of action of TFP and its potential applications in scientific research.
Méthodes De Synthèse
TFP is synthesized by reacting 3,3,3-trifluoropropyl bromide with 3,3,3-trifluoropropoxy methyl pyrazole in the presence of a base. The reaction yields TFP in good yield and high purity.
Applications De Recherche Scientifique
TFP has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. TFP is also used in the synthesis of fluorinated pyrazoles, which have shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Propriétés
IUPAC Name |
3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6N2O/c11-9(12,13)2-5-18-4-1-8(17-18)7-19-6-3-10(14,15)16/h1,4H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZIHNGAXHAGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCCC(F)(F)F)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)
![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)
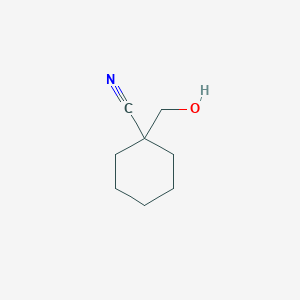
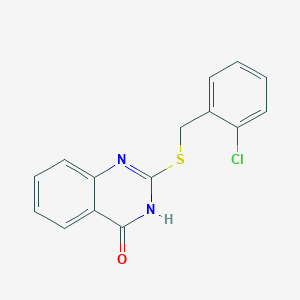
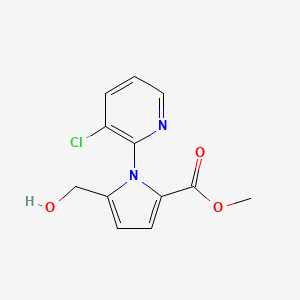
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
